3-Azido-7-hydroxycoumarin is a coumarin derivative widely employed in chemical biology and materials science. It acts as a versatile fluorescence labeling reagent due to its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, also known as “click” reactions. [, , , , , , ] This compound is particularly valuable for bioconjugation applications, allowing the attachment of fluorescent tags to various biomolecules. [, , , , , , , , , , , , , , , ]
Related Compounds
Homopropargylglycine (Hpg)
Compound Description: Homopropargylglycine (Hpg) is a non-natural amino acid containing an alkynyl group. [, , , , ] This alkynyl group facilitates bioconjugation reactions, particularly CuAAC click chemistry. [, , , , ] Hpg is utilized for in vivo incorporation into proteins during protein synthesis, enabling subsequent labeling or detection. [, , , , ]
Relevance: The alkynyl group in Hpg reacts with the azido group of 3-Azido-7-hydroxycoumarin via CuAAC click chemistry, resulting in a fluorescent triazole product. [, , , , ] This reaction forms the basis for fluorescence labeling and imaging of newly synthesized proteins in various cell types. [, , , , ]
Ethynylphenylalanine (Eth)
Compound Description: Similar to Hpg, Ethynylphenylalanine (Eth) is a non-natural amino acid bearing an alkynyl group. [, ] It also serves as a substrate for CuAAC click chemistry, enabling the labeling of proteins containing this amino acid. [, ]
Relevance: Like Hpg, Eth's alkynyl group undergoes CuAAC click chemistry with the azido group in 3-Azido-7-hydroxycoumarin. [, ] This reaction forms a fluorescent triazole, making Eth, in conjunction with 3-Azido-7-hydroxycoumarin, another valuable tool for visualizing newly synthesized proteins. [, ]
ω-Alkynyl-Palmitate
Compound Description: ω-Alkynyl-Palmitate is a synthetic analog of palmitic acid, modified to include a terminal alkyne group. [, ] This modification allows for its incorporation into proteins via fatty acylation, mimicking natural palmitoylation. [, ]
Relevance: The terminal alkyne of ω-Alkynyl-Palmitate readily reacts with 3-Azido-7-hydroxycoumarin through CuAAC click chemistry. [, ] This enables the detection and identification of fatty acylated proteins by fluorescence after separation techniques like thin-layer chromatography. [, ]
ω-Alkynyl-Myristate
Compound Description: ω-Alkynyl-Myristate, analogous to ω-Alkynyl-Palmitate, is a myristate analog with a terminal alkyne. [, ] This alkyne-modified fatty acid is specifically incorporated into proteins undergoing myristoylation, both co-translationally and post-translationally. [, ]
Relevance: ω-Alkynyl-Myristate, with its terminal alkyne, is a substrate for CuAAC click chemistry and reacts with azide-containing molecules like 3-Azido-7-hydroxycoumarin. [, ] This reaction allows for sensitive detection and study of protein myristoylation. [, ]
5-Ethynyl-2'-deoxyuridine (EdU)
Compound Description: 5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine analog containing an alkynyl group. [, ] EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. [, ]
Relevance: EdU's alkynyl group reacts with 3-Azido-7-hydroxycoumarin in a CuAAC click reaction, producing a highly fluorescent triazole product. [, ] This reaction provides a sensitive and specific method for labeling and detecting proliferating cells. [, ]
7-Deaza-2′-deoxyinosine Derivatives
Compound Description: 7-Deaza-2′-deoxyinosine derivatives with 7-halogen substituents or 7-alkynyl groups have been synthesized and incorporated into oligonucleotides. [] These modifications allow for exploring the impact of these substituents on base pairing and duplex stability. []
Relevance: Specifically, the 7-alkynylated 7-deaza-2′-deoxyinosine derivative serves as a substrate for CuAAC click chemistry, enabling conjugation with 3-Azido-7-hydroxycoumarin. [] This reaction forms a highly fluorescent oligonucleotide conjugate, highlighting the utility of these derivatives in oligonucleotide labeling and functionalization. []
5-(Octa-1,7-diynyl)-2'-deoxyuridine
Compound Description: 5-(Octa-1,7-diynyl)-2'-deoxyuridine is a modified nucleoside with a dialkyne side chain, incorporated into oligonucleotides to study its impact on duplex stability. [, ]
Relevance: The terminal alkyne of 5-(Octa-1,7-diynyl)-2'-deoxyuridine can undergo CuAAC click chemistry with 3-Azido-7-hydroxycoumarin, leading to the formation of a fluorescent oligonucleotide conjugate. [, ] This enables the study of these modified oligonucleotides and their interactions. [, ]
Octa-(1,7)-diynyl-8-aza-7-deaza-2'-deoxyadenosine
Compound Description: This modified adenosine analog contains a dialkynyl side chain, enabling its incorporation into oligonucleotides for studying duplex stability and facilitating functionalization via click chemistry. []
Relevance: The alkynyl group of Octa-(1,7)-diynyl-8-aza-7-deaza-2'-deoxyadenosine reacts efficiently with 3-Azido-7-hydroxycoumarin in a CuAAC click reaction. [] This reaction yields a fluorescent oligonucleotide conjugate, offering a way to label and study DNA containing this modified nucleoside. []
7-(Octa-1,7-diynyl) Derivatives of 8-aza-7-deaza-2-deoxyguanosine
Compound Description: These guanosine analogs with a dialkynyl side chain are incorporated into oligonucleotides to investigate their influence on duplex stability and serve as substrates for click chemistry modifications. []
Relevance: Similar to other alkyne-modified nucleosides, 7-(Octa-1,7-diynyl) Derivatives of 8-aza-7-deaza-2-deoxyguanosine can be conjugated with 3-Azido-7-hydroxycoumarin through CuAAC click chemistry. [] This reaction produces fluorescent oligonucleotide conjugates, providing a tool for studying these modified DNA structures and their properties. []
5-Tripropargylamine-2′‐deoxyuridine
Compound Description: 5-Tripropargylamine-2′‐deoxyuridine is a uridine analog with a branched tripropargylamine side chain, incorporated into oligonucleotides to study the effects of this bulky modification on base pairing. []
Relevance: The presence of two terminal triple bonds in the side chain allows for a double click reaction with azides, including 3-Azido-7-hydroxycoumarin. [] This reaction results in a fluorescent oligonucleotide bis-dye conjugate, showcasing the potential for creating functionalized DNA with multiple modifications. []
6-(Dec-9-ynyl)thymoquinone
Compound Description: This alkyne-labeled derivative of thymoquinone, a natural anticancer agent, retains the biological activity of the parent compound and is used to investigate its subcellular distribution. []
Relevance: The alkyne group allows for visualization of the compound through a Huisgen-type click reaction with 3-Azido-7-hydroxycoumarin, resulting in a fluorescent product detectable in specific cellular compartments. [] This demonstrates the utility of alkyne-modified compounds in conjunction with 3-Azido-7-hydroxycoumarin for studying the cellular localization of biologically active molecules. []
Source and Classification
3-Azido-7-hydroxycoumarin can be synthesized from simple organic precursors, making it accessible for laboratory use. It falls under the category of azide-containing fluorescent dyes, which are crucial in various fields such as biochemistry and molecular biology for labeling biomolecules and studying cellular processes .
Synthesis Analysis
The synthesis of 3-Azido-7-hydroxycoumarin involves several steps, typically starting from 2,4-dihydroxybenzaldehyde and N-acetylglycine. The process can be summarized as follows:
Molecular Structure Analysis
The molecular structure of 3-Azido-7-hydroxycoumarin features a coumarin backbone with an azido group at the third position and a hydroxyl group at the seventh position. The structural representation can be depicted as follows:
Molecular Formula: C9H5N3O3
Functional Groups: Hydroxyl (-OH), Azido (-N₃), and Carbonyl (C=O).
The compound exhibits distinct spectral properties:
Absorption Maximum: 404 nm
Emission Maximum: 477 nm after undergoing a click reaction .
Chemical Reactions Analysis
3-Azido-7-hydroxycoumarin primarily participates in 1,3-dipolar cycloaddition reactions, commonly referred to as "click" reactions. These reactions involve the interaction between azides and alkynes to form triazoles, which are stable compounds that can be utilized for various labeling applications.
Key Reaction Parameters:
Reactivity: The azide group reacts selectively with terminal alkynes under mild conditions.
Conditions: Typically performed in aqueous or organic solvents; conditions can vary based on the specific substrates used .
Mechanism of Action
The mechanism of action for 3-Azido-7-hydroxycoumarin involves its activation through a click reaction with alkyne-modified biomolecules. Upon reaction:
The azide group undergoes nucleophilic attack by the alkyne.
This results in the formation of a stable triazole ring.
The resultant product exhibits enhanced fluorescence due to structural changes that increase conjugation within the molecule.
This mechanism allows for selective labeling of biomolecules, facilitating studies in cellular imaging and tracking .
Physical and Chemical Properties Analysis
The physical properties of 3-Azido-7-hydroxycoumarin include:
Chemical properties include:
Stability: Stable under standard laboratory conditions but should be stored at -20 °C to maintain integrity.
Purity: Typically ≥95% as determined by HPLC analysis .
Applications
3-Azido-7-hydroxycoumarin has diverse applications in scientific research:
Fluorescent Labeling: Used extensively for labeling proteins, nucleic acids, and other biomolecules in live-cell imaging.
Bioorthogonal Chemistry: Serves as a key reagent in bioorthogonal reactions that allow for selective labeling without interfering with native biological processes.
Diagnostics: Utilized in diagnostic assays where fluorescence detection is crucial for identifying specific biomolecules or cellular components .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Simeprevir is a hepatitis C virus (HCV) NS3/4A protease inhibitor indicated in patient's with HCV genotype 1 for the treatment of chronic hepatitis C virus (HCV) infection. HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Like all NS3/4A inhibitors, simeprevir is a serine protease inhibitor in similarity to [DB08873] and [DB05521] but is classified as a second generation protease inhibitor. This class of antiviral drugs were the first direct acting antivirals approved but are associated with lower cure rates than newer drugs. Broad use of simeprevir occurred when it was used in combination with a newer drug, [DB08934]. Inhibiting HCV NS3/4A protease in a potent and highly specific manner, simeprevir is a direct-acting antiviral agent against the hepatitis C virus. Since the viral protease NS3/4A complex is essential for cleaving the HCV encoded polyprotein into individual viral proteins facilitating replication, the drug blocks the viral replication process. It is shown to display synergistic effects with interferon-α and HCV NS5B inhibitor, and additive effects with ribavirin in HCV replicon cells. Unlike first generation serine protease inhibitors, simprevir has a sightly different resistance profile where limited therapeutic efficacy of the drug is observed with NS3 Q80K polymorphic variants and simeprevir-specific amino acid position of 168 also results in higher treatment failure rates. The observed prevalence of the N3 Q80K polymorphism was 30% in subjects infected with HCV genotype 1a and 0.5% in subjects infected with HCV genotype 1b. According to 2017 American Association for the Study of Liver Diseases (AASLD) and 2015 consensus guidelines from the Canadian Association for the Study of the Liver (CASL), simeprevir can be used as first-line or second-line threapies for treatment-naïve patients as adjunct to sofosbuvir treatment for genotype 1 or PEG-Interferon/ribavirin combination therapy for genotype 1 or 4. The combination therapy of simeprevir and other antiviral agents are initiated in HCV-positive patients with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Simeprevir was approved by the FDA in November 2014 and is marketed under the brand name Olysio as oral tablets. Administered once daily with food, 150mg simeprevir capsule is used in combination with [DB08934] in patients with HCV genotype 1 without cirrhosis for 12 week duration. In patients with HCV genotype 1 with compensated cirrhosis, the treatment is directed for 24 week duration. Sustained virologic response 12 weeks after planned end of treatment (SVR12) was achieved in 170/176 (97%) subjects without cirrhosis treated with 12 weeks simeprevir in combination with sofosbuvir (FDA Label). The overall SVR12 was 88% (44/50) in treatment-naïve patients with cirrhosis. Simeprevir is also used in treatment of HCV genotype 4 patients with or without cirrhosis and is taken with [DB00008] and [DB00811]; this triple therapy allows shortening treatment duration from 48 weeks or longer to 12 or 24 weeks depending on prior response status and presence of HIV-1 co-infection. Prior to initiation of treatment with [DB00008] and [DB00811], screening for the presence of virus with the NS3 Q80K polymorphism is strongly recommended and if detected, alternative treatment should be considered instead to prevent therapeutic failure. The SVR12 was 83% (29/35) in treatment-naïve patients and 86% (19/22) in relapsing patients. Simeprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is no longer available but was previously used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotypes 1 and 4, but subsequently was withdrawn. Simeprevir has been linked to isolated, rare instances of mild, acute liver injury during treatment and to occasional cases of hepatic decompensation in patients with preexisting cirrhosis. Simeprevir is an orally bioavailable inhibitor of the hepatitis C virus (HCV) protease complex comprised of non-structural protein 3 and 4A (NS3/NS4A), with activity against HCV genotype 1. Upon administration, simeprevir reversibly binds to the active center and binding site of the HCV NS3/NS4A protease and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts both the processing of viral proteins and the formation of the viral replication complex, which inhibits viral replication in HCV genotype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavage of multiple sites within the HCV polyprotein and plays a key role during HCV ribonucleic acid (RNA) replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family; HCV infection is associated with the development of hepatocellular carcinoma (HCC). Oral HCV-PROTEASE INHIBITOR effective against hepatitis C virus (HCV) serine protease NS3/4A. It is used in the treatment of chronic hepatitis C (Antivirals) genotype 1 infection in adults with compensated liver disease, including CIRRHOSIS.